Epetirimod esylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
EPETIRIMOD ESYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the imidazoquinoline core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
EPETIRIMOD ESYLATE has been explored for various scientific research applications, including:
Chemistry: Used as a model compound for studying imidazoquinoline derivatives and their reactivity.
Biology: Investigated for its immunostimulant properties and its ability to activate Toll-like receptor 7.
Medicine: Developed as a topical treatment for cervical high-risk human papillomavirus infection and cervical dysplasia. .
Industry: Potential applications in the development of new immunostimulant therapies and topical treatments
Mechanism of Action
EPETIRIMOD ESYLATE exerts its effects by acting as an agonist of Toll-like receptor 7. This activation leads to the stimulation of the immune response, particularly the production of cytokines and other immune mediators. The molecular targets and pathways involved include the Toll-like receptor signaling pathway, which plays a crucial role in the innate immune response .
Comparison with Similar Compounds
EPETIRIMOD ESYLATE is structurally related to other imidazoquinoline compounds, such as imiquimod. Compared to imiquimod, this compound has a different substitution pattern on the imidazoquinoline core, which may result in distinct pharmacological properties. Similar compounds include:
Imiquimod: A topical immunomodulator used to treat various skin conditions.
Resiquimod: Another Toll-like receptor 7 agonist with similar immunostimulant properties.
Gardiquimod: A synthetic compound that also targets Toll-like receptor 7
Properties
CAS No. |
885483-02-3 |
---|---|
Molecular Formula |
C15H21N5O3S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethanesulfonic acid;1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridin-4-amine |
InChI |
InChI=1S/C13H15N5.C2H6O3S/c1-8(2)6-18-7-16-11-12(18)10-9(17-13(11)14)4-3-5-15-10;1-2-6(3,4)5/h3-5,7-8H,6H2,1-2H3,(H2,14,17);2H2,1H3,(H,3,4,5) |
InChI Key |
CLPJOVGTNBZYQJ-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)O.CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N |
Canonical SMILES |
CCS(=O)(=O)O.CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.